5-Chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride
Overview
Description
5-Chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride is a chemical compound that features a benzaldehyde core substituted with a chloro group and a propoxy chain linked to a dimethylmorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride typically involves multiple steps:
Formation of the Propoxy Chain: The initial step involves the preparation of the propoxy chain, which is achieved by reacting 3-chloropropanol with 2,6-dimethylmorpholine under basic conditions.
Attachment to Benzaldehyde: The propoxy chain is then attached to the benzaldehyde core through an etherification reaction. This step often requires the use of a strong base such as sodium hydride to deprotonate the alcohol group, facilitating the nucleophilic substitution reaction.
Chlorination: The final step involves the chlorination of the benzaldehyde ring, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 5-chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzoic acid.
Reduction: 5-chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzyl alcohol.
Substitution: 5-amino-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde.
Scientific Research Applications
5-Chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The propoxy chain and morpholine ring can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzoic acid
- 5-chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzyl alcohol
- 5-amino-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde
Uniqueness
Compared to its analogs, 5-Chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
5-chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3.ClH/c1-12-9-18(10-13(2)21-12)6-3-7-20-16-5-4-15(17)8-14(16)11-19;/h4-5,8,11-13H,3,6-7,9-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEUNMUMDSDXNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=C(C=C(C=C2)Cl)C=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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